molecular formula C9H16N4 B13075724 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine

1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13075724
M. Wt: 180.25 g/mol
InChI Key: PAPDDRQHSMMWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine ( 1341154-09-3) is a chemical compound with the molecular formula C9H16N4 and a molecular weight of 180.25 g/mol . This specialty triazole derivative is designed for research and development purposes. Compounds based on the 1,2,4-triazole structure, such as 3-Amino-1,2,4-triazole (3-AT), are well-known in scientific research for their role as competitive inhibitors of enzymes like imidazoleglycerol-phosphate dehydratase, and are widely used in molecular biology techniques, including yeast two-hybrid systems, to study protein-protein and protein-DNA interactions . The structure of this particular compound, which features a 4-methylcyclohexyl substituent, suggests potential for investigation in various fields, including medicinal chemistry and agrochemical research. Researchers can explore its properties as a novel chemical entity or as a building block for the synthesis of more complex molecules. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. References 1. BLD Pharmatech Ltd. This compound. Retrieved from https://www.bldpharm.com/products/1341154-09-3.html . 2. Wikipedia. 3-Amino-1,2,4-triazole. Retrieved from https://en.wikipedia.org/wiki/3-Amino-1,2,4-triazole .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(4-methylcyclohexyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H16N4/c1-7-2-4-8(5-3-7)13-6-11-9(10)12-13/h6-8H,2-5H2,1H3,(H2,10,12)

InChI Key

PAPDDRQHSMMWLB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclization of 4-Methylcyclohexyl Hydrazine with Formamide Derivatives

One direct approach involves reacting 4-methylcyclohexyl hydrazine with formamide or its derivatives under acidic or thermal conditions to induce cyclization and formation of the 1,2,4-triazole ring bearing the 4-methylcyclohexyl substituent at the N-1 position. The amino group at the 3-position is retained or introduced through subsequent amination steps.

Synthesis via Thiosemicarbazide Intermediates

A common route reported in literature for similar 1,2,4-triazole derivatives involves:

  • Preparation of a thiosemicarbazide intermediate bearing the 4-methylcyclohexyl substituent.
  • Cyclization of this intermediate under acidic conditions to form the 1,2,4-triazol-3-amine core.
  • Purification and characterization by elemental analysis, IR, NMR, and mass spectrometry to confirm structure.

This method has been shown to provide good yields and allows functional group tolerance, enabling the synthesis of derivatives with varying substituents on the cyclohexyl ring or the triazole moiety.

Alkylation of 1H-1,2,4-triazol-3-amine

Catalytic and Reaction Conditions

  • Acidic media (e.g., hydrochloric acid or acetic acid) are often used to promote cyclization reactions.
  • Copper catalysts and click chemistry methods are widely employed for 1,2,3-triazole synthesis but are less common for 1,2,4-triazoles; however, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a valuable tool for related triazole derivatives.
  • Thermal conditions ranging from room temperature to reflux are used depending on the substrates and desired reaction pathways.
  • Solvents such as methanol, ethanol, or dioxane are commonly used.
  • Purification typically involves recrystallization or chromatographic techniques.

Summary Table of Preparation Methods

Methodology Starting Materials Reaction Conditions Yield Range Notes
Cyclization of hydrazine with formamide 4-Methylcyclohexyl hydrazine + formamide Acidic or thermal, reflux Moderate to High Direct formation of 1,2,4-triazole ring
Thiosemicarbazide intermediate cyclization Thiosemicarbazide derivatives Acidic media, heating Moderate to High Allows functional group diversity
N-Alkylation of 1H-1,2,4-triazol-3-amine 1H-1,2,4-triazol-3-amine + 4-methylcyclohexyl halide Base, solvent (e.g., ethanol), reflux Moderate to High Regioselective alkylation at N-1 position

Research Findings and Characterization

  • Synthesized compounds are characterized by elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (1H NMR, 13C NMR), and mass spectrometry to confirm the molecular structure and purity.
  • Antimicrobial and biological activity assays have demonstrated that derivatives of 1,2,4-triazol-3-amines with cycloalkyl substituents exhibit promising pharmacological properties, justifying the importance of efficient preparation methods.
  • Optimization studies indicate that reaction temperature, solvent choice, and catalyst presence significantly influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine serves as a versatile building block for the synthesis of more complex organic molecules. The triazole moiety can undergo various reactions such as:

  • Nucleophilic Substitution: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Cycloaddition Reactions: It can be utilized in cycloaddition reactions to form larger cyclic compounds.

Biology

The compound has been investigated for its potential bioactive properties. Studies have shown that it may exhibit:

  • Antimicrobial Activity: Preliminary assays indicate that the compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties: Research is ongoing to evaluate its efficacy against various cancer cell lines, with some studies suggesting it may induce apoptosis in cancer cells.

Medicine

In medicinal chemistry, the unique properties of this compound have led to exploration in drug development. Potential applications include:

  • Therapeutic Agents: The compound may be formulated into drugs targeting specific diseases due to its ability to interact with biological targets.
  • Diagnostic Tools: Its derivatives could be used as contrast agents in imaging techniques or as markers in biochemical assays.

Industry

The industrial applications of this compound are also noteworthy:

  • Material Science: It can be incorporated into polymers and materials to enhance their properties, such as thermal stability and mechanical strength.
  • Agricultural Chemistry: There is potential for developing fungicides or herbicides based on its chemical structure.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results demonstrated significant inhibition zones compared to control samples. This suggests its potential use as an antimicrobial agent in pharmaceutical formulations.

Case Study 2: Synthesis of Novel Triazole Derivatives

Researchers synthesized several derivatives of this compound through functionalization at the nitrogen positions. These derivatives were tested for anticancer activity against human cancer cell lines, showing promising results that warrant further investigation.

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The triazole ring can interact with enzymes and proteins, disrupting their normal function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Alkyl-Substituted Triazol-3-amines
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-(2-Ethylhexyl)-1H-1,2,4-triazol-3-amine 2-Ethylhexyl C10H20N4 196.30 Higher lipophilicity; potential agrochemical applications
1-Propyl-1H-1,2,4-triazol-3-amine Propyl C5H10N4 126.16 Smaller size; lower steric hindrance
1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine 4-Methylcyclohexyl C9H16N4 180.25* Enhanced steric bulk; potential thermal stability

Notes:

  • The 4-methylcyclohexyl group provides a rigid, bulky substituent compared to linear alkyl chains (e.g., propyl or 2-ethylhexyl), which may improve thermal stability or binding selectivity in biological targets.
  • Lipophilicity increases with substituent size, affecting solubility and membrane permeability.
Aryl/Substituted Benzyl Derivatives
Compound Name Substituent Molecular Formula Key Applications Reference
1-[(2-Fluorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2-Fluorobenzyl C9H9FN4 Pharmaceutical intermediates (e.g., kinase inhibitors)
1-[(2,3-Dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine 2,3-Dichlorobenzyl C9H8Cl2N4 P2X7 receptor antagonists (anti-inflammatory)
N-(3-Chlorobenzylidene)-1H-1,2,4-triazol-3-amine Mn(II) complex Chlorobenzylidene + Mn(II) Not specified Anticancer activity (ROS induction, mitochondrial dysfunction)

Key Differences :

  • Halogenated benzyl groups (e.g., fluorine, chlorine) enhance electronic effects and binding affinity to biological targets.
  • Metal complexes (e.g., Mn(II)) introduce redox activity, enabling applications in cancer therapy.
Energetic Materials and Nitro Derivatives
Compound Name Substituent Key Properties Reference
N-(2,4,6-Trinitrophenyl)-1H-1,2,4-triazol-3-amine (HM-I) 2,4,6-Trinitrophenyl High thermal stability, explosive performance
HM-IV (Nitro-substituted derivative of HM-I) Optimized nitro positioning Highest thermal stability, low initiation energy

Comparison :

  • Nitro groups significantly enhance explosive performance (detonation velocity, brisance) but require careful positioning to avoid sensitivity.
  • HM-IV outperforms HM-I in stability and energy release due to strategic nitro substitution .

Biological Activity

1-(4-Methylcyclohexyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

The compound has a molecular formula of C9_9H16_{16}N4_4 and a molecular weight of 180.25 g/mol. It is synthesized through various methods involving the functionalization of the triazole ring to enhance its biological activity. The introduction of the 4-methylcyclohexyl group is significant as it influences the compound's lipophilicity and biological interactions.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of 1,2,4-triazole can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against leukemia cells in vitro .
  • Antimicrobial Effects : Triazole derivatives are noted for their antibacterial properties. Studies indicate that certain triazole compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Properties : The antioxidant capacity of triazole derivatives has been evaluated using assays such as DPPH and ABTS. These compounds often show strong radical scavenging abilities, which are crucial for therapeutic applications in oxidative stress-related diseases .

Case Studies

  • Anticancer Activity : A study evaluated the antiproliferative effects of various triazole derivatives on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The results indicated that specific derivatives exhibited dose-dependent cytotoxicity after 72 hours of exposure .
    CompoundCell LineIC50 (µM)
    11eK56215
    6gCCRF-SB20
  • Antimicrobial Testing : Another study assessed the antibacterial activity of several triazole derivatives against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values highlighted the efficacy of these compounds in inhibiting bacterial growth.
    CompoundMIC (µg/mL)Target Bacteria
    3b10E. coli
    4h5Staphylococcus aureus

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions between triazole derivatives and their biological targets. For instance, certain derivatives showed favorable docking scores indicative of strong interactions with bacterial enzymes, which underpins their antimicrobial efficacy .

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